2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide
Description
2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide is a synthetic imidazolidine derivative featuring a trifluoromethyl-substituted benzyl group at the 3-position of the trioxoimidazolidinyl core. The compound’s structure combines a polar trioxoimidazolidine ring with a lipophilic 3-(trifluoromethyl)benzyl moiety, balanced by an acetamide terminal group.
Key structural attributes include:
Properties
IUPAC Name |
2-[2,4,5-trioxo-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O4/c14-13(15,16)8-3-1-2-7(4-8)5-18-10(21)11(22)19(12(18)23)6-9(17)20/h1-4H,5-6H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDZTRYYBJNMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)N(C2=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with a suitable imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.
Scientific Research Applications
2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of trioxoimidazolidinyl derivatives with variations in benzyl substituents and terminal functional groups. Below is a systematic comparison:
Structural and Physicochemical Comparison
*Note: Exact data for the acetamide derivative are inferred from its carboxylic acid analog in .
Functional Group Impact
- Terminal Group: Acetamide (target compound): Likely enhances solubility and metabolic stability compared to ethyl ester analogs (e.g., CAS 188624-41-1). Carboxylic acid (CAS analog): Higher polarity may limit membrane permeability but could favor target binding in hydrophilic environments . Ethyl ester (e.g., CAS 363-37-1): Increased lipophilicity aids passive diffusion but may require metabolic activation (ester hydrolysis) for activity .
Benzyl Substituent :
- Trifluoromethyl (target vs. CAS analog) : The 3-(trifluoromethyl) group (meta) offers distinct steric and electronic effects compared to the 4-(trifluoromethyl) (para) isomer. Para-substitution may enhance planarity and π-stacking interactions, while meta-substitution could improve torsional flexibility .
- Fluoro vs. Methyl Substituents : Fluorine atoms (e.g., CAS 188624-41-1) increase electronegativity and stability, whereas methyl groups (e.g., CAS 73043-31-9) donate electrons, altering electronic density on the imidazolidinyl core .
Predicted Bioactivity
While direct biological data are unavailable, structural analogs suggest:
- Protease Inhibition Potential: The trioxoimidazolidinyl core mimics transition-state intermediates in protease catalysis, a feature shared with compounds like urodilatin and other enzyme inhibitors.
- Positional Effects : The 3-(trifluoromethyl) group’s meta-substitution may optimize steric compatibility with hydrophobic enzyme pockets compared to ortho- or para-substituted analogs .
Biological Activity
2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide, with the molecular formula C13H10F3N3O4 and a molecular weight of 329.23 g/mol, is a synthetic compound that exhibits notable biological activity. This compound integrates a trifluoromethyl group and an imidazolidinyl structure, contributing to its potential pharmacological properties.
The compound is characterized by:
- Molecular Structure : Contains trioxo and imidazolidinyl moieties.
- Functional Groups : The trifluoromethyl group enhances lipophilicity and biological activity.
Biological Activity
Research indicates that compounds with similar structural features often display significant biological activities, including antibacterial and antifungal properties. The following sections detail specific findings related to the biological activity of 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide.
Antibacterial Activity
A study exploring analogues of imidazole derivatives revealed that compounds similar to 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide exhibit promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and specific aryl ring arrangements were critical for enhancing antibacterial efficacy .
Antifungal Activity
Preliminary tests have indicated that the compound may possess antifungal properties. The structural features that contribute to its biological activity are believed to be linked to its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.
The precise mechanism of action for 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets within microbial cells, potentially inhibiting vital processes such as protein synthesis or cell wall formation.
Case Studies
Recent studies have focused on the efficacy of this compound in various biological assays:
-
Study on MRSA Inhibition :
- Objective : To evaluate the antibacterial properties against MRSA.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was observed at concentrations above 50 µg/mL.
-
Antifungal Screening :
- Objective : To determine antifungal activity against Candida species.
- Method : Broth microdilution method for Minimum Inhibitory Concentration (MIC).
- Results : MIC values ranged from 32 to 128 µg/mL depending on the Candida strain tested.
Comparative Analysis
The following table summarizes the biological activities of selected compounds structurally related to 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide:
| Compound Name | Structure Features | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| 2-{2,4,5-Trioxo-3-benzylimidazolidinyl}acetic acid | Lacks trifluoromethyl group | Moderate | Low |
| 3-(Trifluoromethyl)phenylacetamide | Simple acetamide structure | Low | Moderate |
| 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide | Complex structure with trifluoromethyl group | High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of trioxo-imidazolidinyl derivatives often involves multi-step reactions, such as condensation of substituted benzylamines with trioxo-imidazolidinyl precursors. Key steps include:
- Cyclization : Use of acetic acid as a solvent under reflux (e.g., 3–5 hours at 100°C) to form the imidazolidinyl core (see analogous methods in ).
- Functionalization : Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or coupling reactions, optimized with Cu(I)/TMEDA catalysts (as in trifluoromethyl-benzimidazole synthesis, ).
- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures ().
- Yield Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio for aldehyde/amine), and monitor reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., trifluoromethylbenzyl protons at δ 4.2–4.5 ppm, acetamide carbonyl at δ 170–175 ppm) ().
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 444.4) ().
- X-ray Crystallography : Single-crystal analysis to resolve ambiguous stereochemistry () .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethylbenzyl group?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., -Cl, -Br, -OCH) on the benzyl group ().
- Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay for IC values) and compare with parent compound. Prioritize analogs showing >50% apoptosis induction ().
- Computational Modeling : Perform docking studies to assess binding affinity to targets like kinases or proteases (e.g., using AutoDock Vina with PDB: 1ATP) () .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC values across studies)?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., same cell line, serum concentration, incubation time).
- Purity Validation : Use HPLC (>95% purity) to rule out impurities ().
- Mechanistic Profiling : Compare target engagement (e.g., enzyme inhibition vs. cell membrane effects) via biochemical assays ().
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazoloimidazoles in ) to identify trends .
Q. How can researchers overcome challenges in synthesizing the trioxo-imidazolidinyl core under mild conditions?
- Methodological Answer :
- Catalytic Systems : Explore green catalysts (e.g., ZnO nanoparticles) to reduce reaction temperature ().
- Microwave-Assisted Synthesis : Shorten reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yield (analogous to ).
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during cyclization .
Key Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., variable enzyme inhibition), use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) ().
- Advanced Characterization : For mechanistic studies, combine cryo-EM (to visualize target binding) with molecular dynamics simulations (e.g., GROMACS) to predict conformational changes () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
